5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its unique structural features, which include a pyrazole ring fused to a pyrimidine ring, with additional substituents such as a 4-chlorophenyl group, a phenyl group, and a trifluoromethyl group. These structural elements contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-dione, followed by cyclization and saponification with sodium hydroxide . This method provides a straightforward route to the target compound with good yields.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl groups, using reagents such as halogens or nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Scientific Research Applications
5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in cancer treatment.
PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]-pyrimidin-3-yl]phenol):
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H11ClF3N3 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H11ClF3N3/c20-14-8-6-13(7-9-14)15-10-17(19(21,22)23)26-18(24-15)11-16(25-26)12-4-2-1-3-5-12/h1-11H |
InChI Key |
OHEBYUPNBXHAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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